![molecular formula C9H15ClO3S B2356033 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride CAS No. 2305254-05-9](/img/structure/B2356033.png)

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

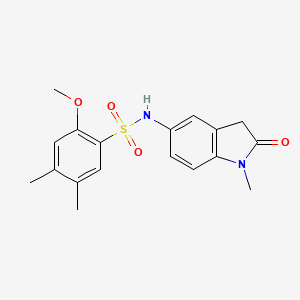

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride, also known as OSES, is a chemical compound used in scientific research. It is a sulfonating agent that is commonly used in the synthesis of sulfonamides and other organic compounds. OSES is an important tool in the field of organic chemistry, and its properties and applications have been extensively studied.

Scientific Research Applications

Synthesis and Crystal Structure

The compound has been used in the synthesis of various chemical structures. For instance, Wang et al. (2011) synthesized 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which involved a spiro compound similar to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This process was analyzed using single-crystal X-ray diffraction to understand its molecular structure, indicating its utility in structural chemistry research (Wang et al., 2011).

Dipeptide Synthon Synthesis

In peptide synthesis, compounds like 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride are useful as building blocks. Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, demonstrating the compound's application in advanced synthetic chemistry and biochemistry (Suter et al., 2000).

Thermolysis and Chemical Reactions

King and Khemani (1985) explored the thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound structurally related to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This study provides insight into the chemical behavior of sulfonyl chlorides under thermal conditions, which is crucial for understanding the stability and reactivity of similar compounds (King & Khemani, 1985).

Application in Organic and Biomolecular Chemistry

In the field of organic and biomolecular chemistry, 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride-related compounds have been investigated for their stereochemical properties and reactivity. Weijers et al. (2007) studied the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, highlighting the biological significance of these compounds (Weijers et al., 2007).

properties

IUPAC Name |

2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLLFYWTCLMRCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)